2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-26-9-8-18-14-17(6-7-20(18)26)21(27-10-12-29-13-11-27)15-25-23(28)16-30-22-5-3-2-4-19(22)24/h2-7,14,21H,8-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCYRQPQMSTZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Indolinyl Group Introduction:
Morpholinoethyl Group Addition: The final step involves the addition of the morpholinoethyl group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The morpholinoethyl group appears critical for cellular uptake, while fluorinated aromatic systems enhance stability. Indoline substituents may confer selectivity for neurological targets .
- Unanswered Questions: The target compound’s exact mechanism and potency remain uncharacterized.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and significant research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.43 g/mol. The structure features a fluorophenoxy group, an indoline moiety, and a morpholinoethyl substituent, which may influence its lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Fluorophenoxy Group : Starting with 2-fluorophenol, it is reacted with appropriate reagents to create the phenoxy linkage.
- Indoline Integration : The indoline moiety is introduced through a coupling reaction.
- Morpholinoethyl Substitution : The morpholino group is added via an amine reaction, followed by acetylation to yield the final product.
Research indicates that compounds with similar structural features often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl ring may enhance binding affinity due to increased lipophilicity and electronic effects.
In Vitro Studies
In vitro studies have shown that derivatives containing fluorinated groups can exhibit potent biological activities. For instance, compounds with similar fluorinated structures have been reported to inhibit specific enzymes effectively. A notable example is N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, which displayed strong inhibition against α-l-fucosidases with IC50 values in the low nanomolar range .
Case Studies
A comparative analysis of similar compounds reveals interesting insights into their biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(2-Fluorophenyl)-2β-deoxyfuconojirimycin | Contains a fluorophenyl group | Potent inhibitor of α-l-fucosidases; IC50 values: 0.012 μM (human) |
| N-(4-Fluorophenyl)-N-(2-(1-methylindolin-5-yl)oxalamide | Fluorinated phenyl group | Potential for different electronic properties influencing activity |
| 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)acetamide | Contains pyrrole structure | Exhibits varied reactivity based on core structure |
These studies suggest that the incorporation of fluorinated groups can significantly enhance the potency and selectivity of compounds targeting specific enzymes or receptors.
Pharmacological Applications
The unique structural features of this compound position it as a candidate for further pharmacological exploration. Its potential applications may include:
- Anticancer Agents : Given its interaction with enzymes involved in cancer pathways.
- Enzyme Inhibitors : Particularly in metabolic disorders where fucosidase activity is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
